molecular formula C30H50O3 B13831195 5A-Dihydro testosterone undecanoate

5A-Dihydro testosterone undecanoate

Cat. No.: B13831195
M. Wt: 458.7 g/mol
InChI Key: AOQIVBOEDICQDB-VITBZYSESA-N
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Description

5A-Dihydro testosterone undecanoate, also known as dihydrotestosterone undecanoate, is a synthetic androgen and anabolic steroid. It is the C17β undecanoate ester of dihydrotestosterone (DHT). This compound is a prodrug of DHT and is known for its androgenic and anabolic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5A-Dihydro testosterone undecanoate involves the esterification of dihydrotestosterone with undecanoic acid. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5A-Dihydro testosterone undecanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5A-Dihydro testosterone undecanoate has several scientific research applications:

    Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.

    Biology: Employed in research on androgen receptor signaling and its effects on cellular processes.

    Medicine: Investigated for its potential use in testosterone replacement therapy and treatment of hypogonadism.

    Industry: Utilized in the development of performance-enhancing drugs and supplements

Mechanism of Action

5A-Dihydro testosterone undecanoate exerts its effects by binding to androgen receptors in target tissues. Once bound, it activates the receptor, leading to the transcription of androgen-responsive genes. This results in various physiological effects, including increased muscle mass, bone density, and secondary sexual characteristics. The compound is metabolized in the liver, where it is converted to its active form, dihydrotestosterone .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific esterification with undecanoic acid, which enhances its oral bioavailability and prolongs its duration of action compared to other androgens. This makes it particularly useful in clinical settings where long-acting androgen therapy is required .

Properties

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

IUPAC Name

[(5R,8R,9R,10S,13S,14R,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] undecanoate

InChI

InChI=1S/C30H50O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h22,24-27H,4-21H2,1-3H3/t22-,24+,25-,26-,27+,29+,30+/m1/s1

InChI Key

AOQIVBOEDICQDB-VITBZYSESA-N

Isomeric SMILES

CCCCCCCCCCC(=O)O[C@H]1CC[C@H]2[C@@]1(CC[C@@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C

Canonical SMILES

CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C

Origin of Product

United States

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